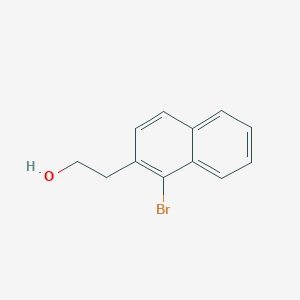2-Naphthaleneethanol, 1-bromo-
CAS No.: 115351-61-6
Cat. No.: VC14433916
Molecular Formula: C12H11BrO
Molecular Weight: 251.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 115351-61-6 |
|---|---|
| Molecular Formula | C12H11BrO |
| Molecular Weight | 251.12 g/mol |
| IUPAC Name | 2-(1-bromonaphthalen-2-yl)ethanol |
| Standard InChI | InChI=1S/C12H11BrO/c13-12-10(7-8-14)6-5-9-3-1-2-4-11(9)12/h1-6,14H,7-8H2 |
| Standard InChI Key | GQOMKOHIWKIVDW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2Br)CCO |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1-Bromo-2-naphthol consists of a naphthalene backbone substituted with a hydroxyl group (-OH) at position 2 and a bromine atom (-Br) at position 1 (Figure 1). The planar aromatic system facilitates π-π interactions, while the electron-withdrawing bromine atom influences its reactivity and solubility .
Table 1: Key Physicochemical Properties of 1-Bromo-2-naphthol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 223.07 g/mol | |
| Melting Point | 78–81°C | |
| Boiling Point | 130°C (estimated) | |
| Density | 1.4412 g/cm³ | |
| Refractive Index | 1.5700 | |
| pKa | 7.28 ± 0.50 |
The compound crystallizes as an off-white to brown-purple powder, stable under inert atmospheric conditions but susceptible to oxidation in the presence of light or moisture .
Synthesis and Purification
Synthetic Pathways
1-Bromo-2-naphthol is synthesized via electrophilic aromatic substitution, where bromine is introduced to the naphthalene ring pre-functionalized with a hydroxyl group. A reported method involves treating 2-naphthol with bromine in acetic acid, yielding the product with >95% purity .
Equation 1:
Purification Techniques
Post-synthesis purification involves recrystallization from a benzene/petroleum ether mixture (30–60°C fraction), achieving a melting point of 80–81°C . The benzoyl derivative, formed by reacting with benzoyl chloride, further confirms purity through a melting point of 98.5–99.5°C (from methanol) .
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
The Aldrich FT-IR Library (subset: alcohols and phenols) includes 1-bromo-2-naphthol, with characteristic peaks at:
Applications in Industrial and Pharmaceutical Contexts
Pharmaceutical Intermediates
1-Bromo-2-naphthol serves as a precursor in synthesizing chiral ligands and fluorinated compounds. For example, it is a key intermediate in producing FlukaBrand ChiraSelect reagents, which are critical for enantioselective catalysis .
Specialty Chemicals
The compound’s bromine and hydroxyl groups enable its use in polymerization inhibitors and UV stabilizers. Its derivatives, such as 1-bromo-2-naphthyl ether, are employed in liquid crystal displays (LCDs) .
Discrepancies in Nomenclature and Literature
Clarification of "2-Naphthaleneethanol, 1-bromo-"
The query term "2-Naphthaleneethanol, 1-bromo-" likely conflates two distinct functional groups: naphthol (-OH) and naphthaleneethanol (-CH₂CH₂OH). No peer-reviewed sources explicitly describe this ethanol-substituted variant. Existing literature focuses on 1-bromo-2-naphthol, underscoring the need for nomenclature accuracy in chemical research .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume